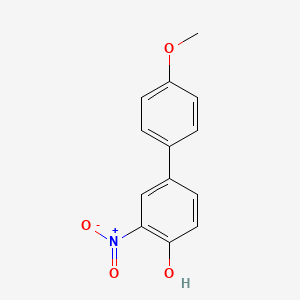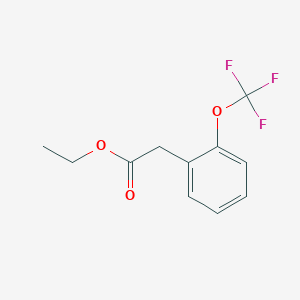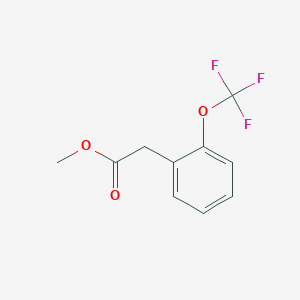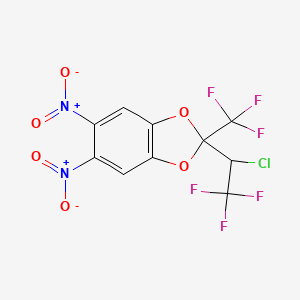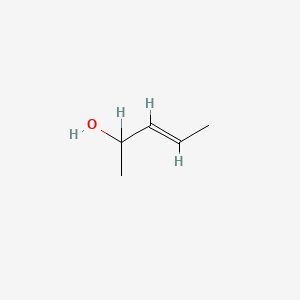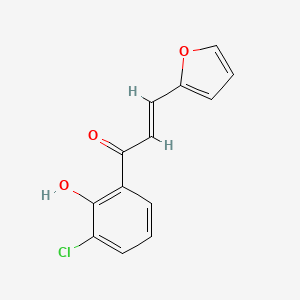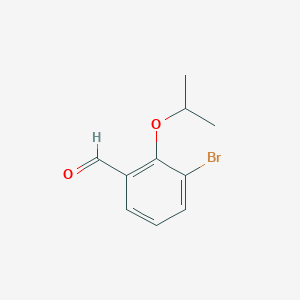![molecular formula C23H23Cl2FeN3 B6325365 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride CAS No. 210537-35-2](/img/structure/B6325365.png)
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride is a coordination compound that features a central iron(II) ion coordinated to a ligand derived from 2,6-bis-[1-(2-methylphenylimino)-ethyl]pyridine. This compound is known for its applications in catalysis, particularly in polymerization reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride typically involves the condensation reaction between 2,6-diacetylpyridine and 2-dimethylaniline to form the ligand, followed by complexation with iron(II) chloride . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron(II) center.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up considerations. The use of inert atmospheres and controlled reaction conditions are crucial to maintain the integrity of the iron(II) complex .
化学反応の分析
Types of Reactions
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of iron(II) complexes with different ligands .
科学的研究の応用
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride has several scientific research applications:
Catalysis: It is widely used as a catalyst in polymerization reactions, particularly for ethylene polymerization.
Material Science: The compound is studied for its potential in creating new materials with unique properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of iron(II) complexes.
作用機序
The mechanism by which 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride exerts its effects involves the coordination of the ligand to the iron(II) center, which facilitates various catalytic processes. The molecular targets include the substrates involved in the polymerization reactions, and the pathways involve the activation and propagation steps typical of coordination catalysis .
類似化合物との比較
Similar Compounds
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) dichloride: Similar in structure but with additional methyl groups on the phenyl rings.
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine cobalt(II) dichloride: Similar ligand but with cobalt as the central metal.
Uniqueness
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride is unique due to its specific ligand structure, which provides distinct electronic and steric properties that influence its catalytic activity and stability .
特性
IUPAC Name |
dichloroiron;1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3.2ClH.Fe/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;/h5-15H,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDGGGITBSQRL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

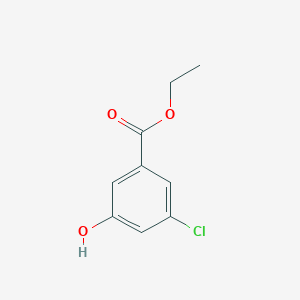
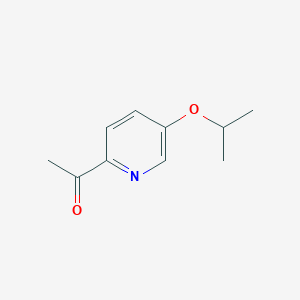
![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)

